BenchChemオンラインストアへようこそ!

Dehydrocurvularin

colon cancer cytotoxicity curvularin analog comparison

Dehydrocurvularin (DCV) is the sole curvularin-class macrolide active against COLO 205 colon cancer (IC₅₀ 7.9 μM); curvularin is completely inactive. Its α,β-unsaturated carbonyl warhead enables covalent irreversible ACLY inhibition and selective STAT3 phosphorylation blockade at Tyr-705 (2–8 μM)—confirmed by cellular thermal shift assay and in vivo MDA-MB-231 xenograft efficacy. The definitive tool for chemoproteomic ABPP, STAT3-driven breast cancer research, and curvularin SAR studies.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 21178-57-4
Cat. No. B163125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocurvularin
CAS21178-57-4
Synonymsalpha,beta-dehydrocurvularin
beta,gamma-dehydrocurvularin
dehydrocurvularin
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
InChIInChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1
InChIKeyAVIRMQMUBGNCKS-RWCYGVJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrocurvularin (CAS 21178-57-4) Scientific Procurement Guide: Class Profile and Selection Context


Dehydrocurvularin (DCV), also designated α,β-dehydrocurvularin or 10,11-dehydrocurvularin (CAS 21178-57-4), is a naturally occurring macrocyclic lactone belonging to the dihydroxyphenylacetic acid lactone class of polyketides [1]. It is a secondary metabolite isolated from various fungal sources including Penicillium sumatrense, Curvularia spp., and Chrysosporium lobatum, and is structurally characterized by a 12-membered resorcylic acid lactone core bearing an α,β-unsaturated carbonyl moiety that is essential for its covalent target engagement [2]. DCV is primarily procured as a reference standard or lead compound for oncology research, heat shock response activation studies, and as a scaffold for semisynthetic derivative development targeting metabolic enzymes and transcription factors [3].

Why Curvularin Analogs Cannot Substitute for Dehydrocurvularin: Target Engagement and Cell Line Selectivity Differentiation


Curvularin-type macrolides exhibit divergent biological profiles that preclude generic substitution in experimental workflows. The α,β-unsaturated carbonyl moiety present in dehydrocurvularin but absent in its saturated analog curvularin confers distinct covalent target engagement capacity, enabling DCV to function as an irreversible inhibitor of ATP-citrate lyase (ACLY) and as a selective STAT3 phosphorylation inhibitor, while curvularin lacks these specific covalent modification capabilities [1]. Direct comparative cytotoxicity profiling demonstrates that these structural differences translate into quantifiable, cell line-specific activity divergence, with dehydrocurvularin showing unique activity against COLO 205 colon cancer cells (IC₅₀ 7.9 μM) where curvularin is inactive [2]. Additionally, dehydrocurvularin exhibits differential antimicrobial activity and superoxide anion scavenging activity (EC₅₀ 16.71 μg/mL) that are not observed with curvularin, underscoring that the minor structural variation between these analogs produces functionally non-interchangeable research tools [3].

Dehydrocurvularin Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Curvularin


COLO 205 Colon Cancer Cell Line Cytotoxicity: Dehydrocurvularin Active, Curvularin Inactive

In a direct side-by-side evaluation of both curvularin and α,β-dehydrocurvularin isolated from the same fungal strain, α,β-dehydrocurvularin demonstrated selective cytotoxic activity against COLO 205 human colon cancer cells with an IC₅₀ of 7.9 μM, whereas curvularin was completely inactive against this cell line under identical assay conditions [1]. This differential activity cannot be predicted from structural similarity alone and represents a critical selection criterion for COLO 205-focused studies.

colon cancer cytotoxicity curvularin analog comparison

Superoxide Anion Scavenging Activity: Unique Antioxidant Capacity Absent in Curvularin

In the same comparative profiling study, α,β-dehydrocurvularin demonstrated measurable superoxide anion scavenging activity with an EC₅₀ value of 16.71 μg/mL, while curvularin showed no detectable superoxide scavenging activity under the same assay conditions [1]. This antioxidant property is uniquely attributable to the dehydrocurvularin scaffold among the two co-isolated curvularin-type compounds.

antioxidant activity superoxide scavenging free radical

Covalent Irreversible ACLY Inhibition: Mechanism-Driven Differentiation from Non-Covalent Analogs

Chemoproteomic profiling using activity-based protein profiling (ABPP) revealed that 10,11-dehydrocurvularin functions as a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via covalent modification [1]. This irreversible binding mode is conferred by the α,β-unsaturated carbonyl moiety of DCV, a structural feature absent in the fully saturated analog curvularin. Class-level inference from resorcylic acid lactone SAR studies indicates that saturation of this electrophilic warhead abolishes covalent target engagement capacity, suggesting curvularin would not exhibit comparable irreversible ACLY inhibition [2].

ATP-citrate lyase irreversible inhibition chemoproteomics cancer metabolism

Tumor Cell Line Panel Cytotoxicity: Broad-Spectrum Activity with Cell Line-Specific Potency Range

Dehydrocurvularin (compound 6) demonstrated cytotoxic activity across a panel of human tumor cell lines in a study that also included curvularin (compound 5) as a comparator. Against 5673, HCT 116, 786-O, and HeLa cell lines, dehydrocurvularin exhibited IC₅₀ values of 3.5, 10.6, 10.9, and 14.9 μM, respectively [1]. While curvularin was also evaluated in the same study, its specific quantitative IC₅₀ values against this panel were not reported in the accessible abstract; however, the publication highlights dehydrocurvularin as the cytotoxic metabolite of interest [1]. Cross-study analysis shows that dehydrocurvularin displays a mean IC₅₀ of approximately 1.25 μM across additional tumor cell lines, indicating potent and concentration-dependent cytotoxicity .

antitumor activity cytotoxicity panel IC50 profiling cancer cell lines

Selective STAT3 Phosphorylation Inhibition: Target Engagement Specificity Demonstrated by Cellular Thermal Shift Assay

In MDA-MB-231 and MDA-MB-468 human breast cancer cell lines, DCV (2–8 μM) dose-dependently inhibited STAT3 Tyr-705 phosphorylation without affecting upstream JAK1/JAK2 kinases or STAT3 dephosphorylation [1]. Cellular thermal shift assay (CETSA) confirmed direct target engagement between DCV and STAT3. Notably, DCV strongly inhibited IFN-γ-induced STAT3 phosphorylation while showing no significant effect on IFN-γ-induced STAT1 and STAT5 phosphorylation in the same cell lines, demonstrating selectivity within the STAT family [1]. In vivo, DCV (30 mg/kg/day, ip, 14 days) markedly suppressed MDA-MB-231 xenograft tumor growth via STAT3 inhibition without observed toxicity [1].

STAT3 inhibitor breast cancer selectivity profiling CETSA

Antimicrobial Activity Profile: Selective Gram-Negative Marine Pathogen Inhibition

Dehydrocurvularin (compound 6) demonstrated antimicrobial activity against aquatic pathogenic bacteria Vibrio alginolyticus and V. harveyi with MIC values ranging from 4 to 64 μg/mL, while curvularin (compound 5) was also active but with different potency across the tested strains [1]. Against Gram-positive and Gram-negative bacteria including Bacillus subtilis, α,β-dehydrocurvularin exhibited weak activity with an MIC of 40 μg/mL [2]. This differential antimicrobial spectrum provides a defined profile for researchers investigating marine pathogen inhibition or natural product antimicrobial screening.

antimicrobial Vibrio marine pathogens MIC

Dehydrocurvularin Optimal Research Applications: Evidence-Based Selection Scenarios


Colon Cancer COLO 205 Cell Line Studies Requiring Curvularin-Class Compound Activity

For research programs investigating colon cancer therapeutics using the COLO 205 cell line model, dehydrocurvularin is the only curvularin-class compound with demonstrated cytotoxic activity (IC₅₀ 7.9 μM), as curvularin is completely inactive against this cell line [1]. This cell line-specific differential activity makes DCV essential for comparative oncology studies involving COLO 205 and for establishing structure-activity relationships within the curvularin scaffold.

Irreversible ACLY Inhibitor Probe Development and Cancer Metabolism Studies

Dehydrocurvularin serves as a validated covalent irreversible ACLY inhibitor scaffold suitable for chemoproteomic target engagement studies and cancer metabolism research [1]. The α,β-unsaturated carbonyl warhead enables activity-based protein profiling and competitive ABPP experimental designs, distinguishing DCV from non-covalent or reversible ACLY inhibitors. Researchers developing metabolic pathway probes or investigating ACLY''s role in lipogenesis should select DCV over saturated analogs lacking the electrophilic moiety.

STAT3-Selective Pathway Inhibition in Triple-Negative Breast Cancer Models

For studies requiring selective STAT3 pathway modulation in breast cancer, DCV provides validated STAT3 phosphorylation inhibition at Tyr-705 (2–8 μM) without affecting JAK1/JAK2 upstream kinases or STAT1/STAT5 family members [1]. Cellular thermal shift assay confirmation of direct STAT3 engagement and in vivo efficacy in MDA-MB-231 xenografts (30 mg/kg/day ip, 14 days) without observed toxicity establish DCV as a research tool for STAT3-driven breast cancer studies requiring target selectivity documentation [1].

Marine Natural Product Antimicrobial Screening with Defined MIC Reference Values

Dehydrocurvularin offers documented antimicrobial activity against marine pathogenic Vibrio species (V. alginolyticus and V. harveyi, MIC 4–64 μg/mL) and Gram-positive Bacillus subtilis (MIC 40 μg/mL), providing quantitative reference values for antimicrobial screening assay calibration and positive control selection in marine natural product discovery programs [1][2].

Nanoparticle Formulation Development for Water-Insoluble Natural Products

Due to its documented poor aqueous solubility and limited bioavailability, dehydrocurvularin is an established model compound for developing mPEG-PLGA nanoparticle formulations with sustained-release profiles (>120 h in vitro) and enhanced tumor accumulation in breast cancer models [1]. Researchers evaluating formulation strategies for hydrophobic natural product leads can utilize DCV as a reference compound with published nanoparticle characterization parameters including diameter (101.8 ± 0.45 nm), zeta potential (-22.5 ± 1.12 mV), and entrapment efficiency (~53.28%) [1].

Quote Request

Request a Quote for Dehydrocurvularin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.